molecular formula C5H11N3O B099963 1-Methyl-4-nitrosopiperazine CAS No. 16339-07-4

1-Methyl-4-nitrosopiperazine

Cat. No.: B099963
CAS No.: 16339-07-4
M. Wt: 129.16 g/mol
InChI Key: CEAIOKFZXJMDAS-UHFFFAOYSA-N
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Description

1-Methyl-4-nitrosopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitrosamine Contamination in Pharmaceuticals

  • Quantification in Rifampicin Capsules : The emergence of nitrosamines in drugs like valsartan, metformin, and ranitidine led to the discovery of 4-methyl-1-nitrosopiperazine (MeNP) in rifampicin, a drug used for leprosy prophylaxis. The contamination was quantified using LC-MS/HRMS, revealing significant MeNP levels that exceeded FDA's acceptable intake limit. This highlighted the need for improved impurity profiling and testing strategies in pharmaceuticals (Wohlfart et al., 2021).

  • Trace Level Quantification in Rifampicin : A study on rifampicin, an anti-tuberculosis drug, detected 1-methyl-4-nitrosopiperazine (MNP), a nitrosamine impurity. LC-MS/MS was used to detect MNP in various batches, which were initially above FDA's acceptable intake limit. However, after a limit revision, MNP levels were found to be within acceptable limits (Tao et al., 2022).

Environmental and Chemical Studies

  • Formation in Post-Combustion CO2 Capture : Secondary amines like piperazine can react with NOx to form nitrosamine derivatives, posing environmental risks. This study demonstrates the formation of such compounds under simulated industrial conditions, emphasizing the need for mitigation strategies (Jackson & Attalla, 2011).

  • Nitrosamine Kinetics in CO2 Capture Systems : Piperazine, an efficient amine for carbon capture, can form carcinogenic N-nitrosopiperazine from nitrogen oxides in flue gas. This study provides insights into the reaction kinetics, which can help in developing inhibitors and strategies to reduce nitrosamine accumulation in CO2 capture processes (Goldman et al., 2013).

Photodegradation Studies

  • Photodegradation in Natural Waters : The study focuses on the degradation of nitrosamines derived from CO2 capture plant operation. It finds that nitrosamines degrade rapidly in sunlight, while nitramines are photolytically stable. This research provides insights into the environmental fate of these compounds (Sørensen et al., 2015).

Miscellaneous Applications

  • Synthesis and Biological Activities : The synthesis and biological activities of various nitroso-derivatives, including 4-nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazoles, were explored. These compounds showed significant tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic activities, highlighting their potential in drug design and therapeutic applications (Burgart et al., 2020).

  • Experimental and Theoretical Studies : A study involving 1-methyl-4-nitropyrazole examined its spectral and electronic properties through experimental and theoretical approaches, providing insights into its potential for biological activity and its sensitivity to reduction processes (Regiec et al., 2014).

Mechanism of Action

Target of Action

1-Methyl-4-nitrosopiperazine (MNP) is a genotoxic nitrosamine impurity found in various products containing rifampicin .

Mode of Action

Nitrosamines, including mnp, are often electrophiles that react with genetic material, resulting in direct or indirect damage to cellular dna, including the insertion and modification of covalent bonds during dna alkylation, chromosome breakage, dna recombination, and dna replication . This can lead to gene mutation and even the onset of cancer .

Biochemical Pathways

The formation of MNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine . The presence of 1-amino-4-methyl-piperazine, which comes from the synthesis pathway, was detected in samples of both API and the 4-component rifampicin drug .

Pharmacokinetics

It’s known that the contamination of mnp in rifampicin originates in the manufacturing process of the drug . The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% .

Result of Action

As a genotoxic impurity, mnp can cause severe harm to patients, especially those who require long-term medication . Even very small quantities of drugs that contain genotoxic impurities like MNP can lead to significant clinical risks and compromise patient safety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNP. For instance, the formation of MNP is suggested to occur through the thermal degradation of rifampicin . Furthermore, the presence of this compound (MNP) was detected in rifampicin capsules manufactured by Sanofi–Aventis in August 2020 . Therefore, manufacturing conditions and processes can significantly influence the formation and presence of MNP in pharmaceutical products.

Safety and Hazards

1-Methyl-4-nitrosopiperazine is a genotoxic impurity and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is highly flammable and causes damage to organs .

Future Directions

The development of efficient methods for the detection of 1-Methyl-4-nitrosopiperazine is an important objective . A combined LC-ESI-HRMS method was developed and validated for the detection and quantitation of MNP in rifampin . This method will be used to quantitate this compound (MNP) in rifampin and 1-Cyclopentyl-4-Nitrosopiperazine (CPNP) in rifapentine drug substance and drug product .

Biochemical Analysis

Biochemical Properties

MNP is a genotoxic nitrosamine impurity It is known to interact with various biomolecules, including enzymes and proteins, in biochemical reactions

Cellular Effects

Nitrosamines, including MNP, are known to cause DNA damage, leading to gene mutation and even the onset of cancer

Molecular Mechanism

The molecular mechanism of MNP involves its formation through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MNP can change over time. For instance, MNP has been found to form through the thermal degradation of certain pharmaceutical compounds

Dosage Effects in Animal Models

Several nitrosamines are known to cause tumors in animal models at relatively low doses and after short dosing durations, including single doses

Metabolic Pathways

It is known that MNP can form through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine

Properties

IUPAC Name

1-methyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAIOKFZXJMDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167574
Record name 1-Methyl-4-nitrosopiperazine
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.02 [mmHg]
Record name N-Nitroso-N'-methylpiperazine
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CAS No.

16339-07-4
Record name 1-Methyl-4-nitrosopiperazine
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Record name N-Nitroso-N'-methylpiperazine
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Record name 1-Methyl-4-nitrosopiperazine
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Record name 1-Methyl-4-nitrosopiperazine
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Record name 1-methyl-4-nitrosopiperazine
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Record name 1-NITROSO-4-METHYLPIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the presence of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceuticals concerning?

A1: MNP is a cause for concern because it belongs to a class of compounds known as nitrosamines, many of which are considered probable human carcinogens [, ]. This has led to increased scrutiny from regulatory bodies like the FDA, prompting manufacturers to assess and mitigate the risk of nitrosamine contamination in pharmaceutical products [].

Q2: How can the presence of MNP in rifampicin products be explained?

A2: Research suggests that MNP contamination in rifampicin is linked to the manufacturing process and potential degradation pathways [, ]. It can form through the degradation of rifampicin itself or through the oxidation of 1-amino-4-methyl-piperazine, a potential impurity or intermediate in the production process []. Thermal degradation of rifampicin can also lead to MNP formation [].

Q3: What analytical techniques are used to detect and quantify MNP in pharmaceutical products?

A3: Sensitive and specific methods are crucial for detecting trace amounts of MNP. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS/MS) [, ] are commonly employed techniques. These methods offer high sensitivity, allowing for the quantification of MNP at parts per billion (ppb) levels, which is essential for ensuring compliance with regulatory limits [].

Q4: What is the significance of studying the mutagenicity of cyclic nitrosamines like MNP?

A4: Understanding the mutagenicity of cyclic nitrosamines is crucial because it provides insights into their potential carcinogenicity []. Research has shown a correlation between the carcinogenicity of certain cyclic nitrosamines in rats and their mutagenicity in bacteria after being metabolized by rat liver enzymes []. This emphasizes the importance of investigating the metabolic activation of these compounds to assess their potential risks to human health.

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